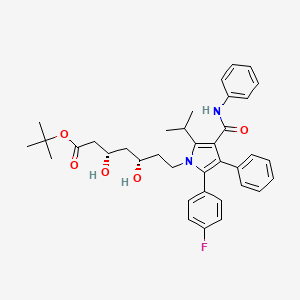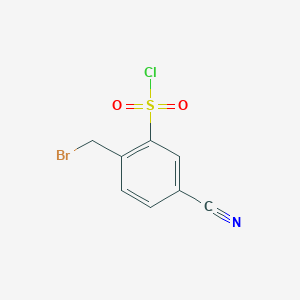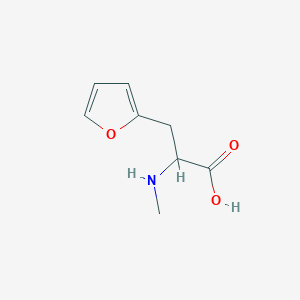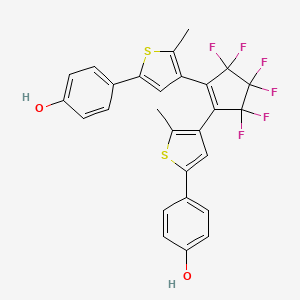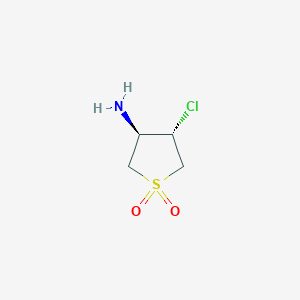![molecular formula C6H14Cl2N2 B12949593 1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)
1,4-Diazabicyclo[4.2.0]octane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diazabicyclo[4.2.0]octane dihydrochloride is a bicyclic organic compound that is highly nucleophilic and serves as a tertiary amine base. It is commonly used as a catalyst and reagent in various organic synthesis processes. This compound is known for its high nucleophilicity and basicity, making it a valuable tool in polymerization and other chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[4.2.0]octane dihydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with formaldehyde and hydrogen chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
1,4-Diazabicyclo[4.2.0]octane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound is highly reactive in nucleophilic substitution reactions due to its nucleophilic nature.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
科学的研究の応用
1,4-Diazabicyclo[4.2.0]octane dihydrochloride has numerous applications in scientific research, including:
作用機序
The mechanism of action of 1,4-Diazabicyclo[4.2.0]octane dihydrochloride involves its role as a nucleophilic catalyst. The compound’s nucleophilicity allows it to participate in various chemical reactions by donating electron pairs to electrophiles. This property makes it effective in promoting reactions such as the formation of carbon-carbon bonds and the activation of electrophilic species .
類似化合物との比較
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and applications.
Uniqueness
1,4-Diazabicyclo[4.2.0]octane dihydrochloride is unique due to its high nucleophilicity and basicity, which make it an effective catalyst in a wide range of chemical reactions. Its ability to form stable adducts with various reagents further enhances its versatility in organic synthesis .
特性
分子式 |
C6H14Cl2N2 |
|---|---|
分子量 |
185.09 g/mol |
IUPAC名 |
1,4-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-5-6(1)8;;/h6-7H,1-5H2;2*1H |
InChIキー |
YQRGWFVLSGYOMD-UHFFFAOYSA-N |
正規SMILES |
C1CN2C1CNCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




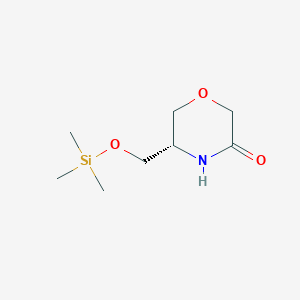

![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
